![molecular formula C26H30N4O2 B2830105 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942885-03-2](/img/structure/B2830105.png)
1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
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Overview
Description
1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
The exact mass of the compound 1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities of Pyrrole and Benzimidazole Derivatives
Pyrrole Derivatives
A study by Ivan et al. (2021) highlights the synthesis and toxicity evaluation of new pyrrole derivatives designed as chemical analogs to 1,4-dihydropyridines, aiming to develop future calcium channel blockers. These compounds showed promise with minimal phytotoxicity and low acute toxicity, indicating their potential in biological applications (Ivan et al., 2021).
Benzimidazole Derivatives
Another study focused on benzimidazole derivatives, investigating their role as corrosion inhibitors. While the primary application is in the field of materials science, the structural analysis and the interaction of these compounds with metal surfaces provide valuable insights into their chemical behavior and potential for bioactivity modulation (Yadav et al., 2016).
Anti-leukemic Activity
Guillon et al. (2018) synthesized a compound with a benzimidazole core showing cytotoxic potential against leukemia cell lines. The research involved multi-step synthesis and detailed characterization, indicating the therapeutic potential of such molecules in cancer treatment (Guillon et al., 2018).
Ionic Liquids and Pyrrole Synthesis
Otaibi et al. (2014) explored the Knoevenagel condensation in ionic liquids to synthesize cytotoxic pyrrole-acrylonitriles. This study identified compounds with specific cytotoxicity against cancer cell lines, demonstrating the utility of pyrrole derivatives in medicinal chemistry (Otaibi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theMelanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a role in the modulation of food intake and mood .
Mode of Action
It is believed to act as adopamine reuptake inhibitor . This means that it prevents the reabsorption of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, if it acts as a dopamine reuptake inhibitor, it would increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This could potentially affect mood, cognition, and motor control, among other functions.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as a dopamine reuptake inhibitor, it could potentially have effects such as improved mood, increased alertness, and enhanced motor control.
properties
IUPAC Name |
1-(3-methylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-10-12-28(13-11-18)25(32)17-30-23-9-4-3-8-22(23)27-26(30)20-15-24(31)29(16-20)21-7-5-6-19(2)14-21/h3-9,14,18,20H,10-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZHZEBIIDEJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone |
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